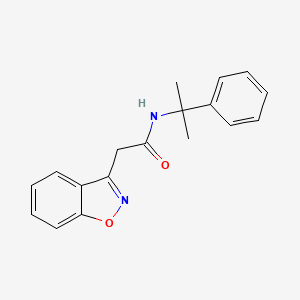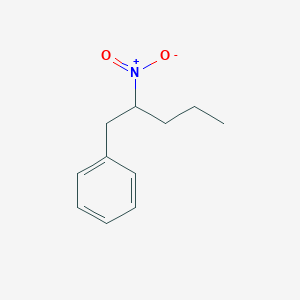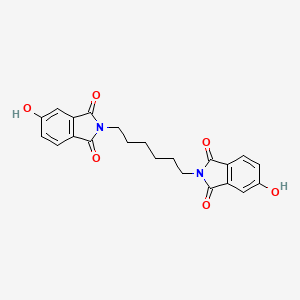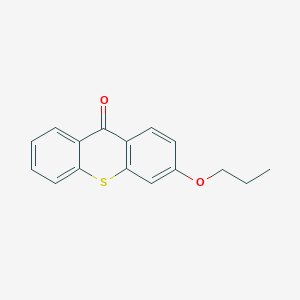
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- is a compound belonging to the class of benzisoxazoles, which are oxygen- and nitrogen-containing heterocycles. These compounds are known for their wide range of synthetic and pharmaceutical applications, including significant pharmacological and biological activities such as analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial properties .
Méthodes De Préparation
The synthesis of 1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- can be achieved through several synthetic routes. One common method involves the base-catalyzed cyclization of o-hydroxyphenylketoximes . This method is preferred due to its simplicity and efficiency. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can lead to the formation of different substituted benzisoxazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various functionalized benzisoxazoles . In biology and medicine, it has been investigated for its potential pharmacological activities, including anticonvulsant and anticancer properties . The compound’s ability to interact with serotonergic and dopaminergic receptors makes it a candidate for the development of new therapeutic agents .
Mécanisme D'action
The mechanism of action of 1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its binding to serotonergic and dopaminergic receptors . This interaction can modulate neurotransmitter activity, leading to various therapeutic effects such as anticonvulsant and antipsychotic actions.
Comparaison Avec Des Composés Similaires
1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- can be compared with other similar compounds such as risperidone, paliperidone, and zonisamide . These compounds also belong to the benzisoxazole class and share similar pharmacological activities. 1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- is unique in its specific structural features and the range of biological activities it exhibits.
Risperidone: An antipsychotic drug used to treat schizophrenia and bipolar disorder.
Paliperidone: An active metabolite of risperidone with similar antipsychotic properties.
Zonisamide: An anticonvulsant used to treat epilepsy.
These comparisons highlight the uniqueness of 1,2-Benzisoxazole-3-acetamide, N-(alpha,alpha-dimethylbenzyl)- in terms of its specific applications and potential therapeutic benefits.
Propriétés
Numéro CAS |
97872-00-9 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-(1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,13-8-4-3-5-9-13)19-17(21)12-15-14-10-6-7-11-16(14)22-20-15/h3-11H,12H2,1-2H3,(H,19,21) |
Clé InChI |
OLVBOSZZKBNGJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)



![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)





